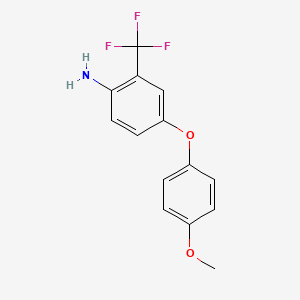

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline

Beschreibung

Eigenschaften

IUPAC Name |

4-(4-methoxyphenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-19-9-2-4-10(5-3-9)20-11-6-7-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYXRWXUXCOXMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

physicochemical properties of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline

Introduction: Unveiling a Key Building Block

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline is a substituted diaryl ether aniline derivative. Its molecular architecture, featuring a trifluoromethyl group, a methoxy moiety, and a primary aromatic amine, makes it a compound of significant interest for researchers in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the methoxy group create a unique electronic profile that can be leveraged in the design of novel bioactive molecules and functional materials.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple data sheet. It provides a comprehensive examination of the core physicochemical properties of this compound, explaining not just what the properties are, but why they are critical and how they can be reliably determined in a research setting. The protocols described herein are designed to be self-validating, ensuring that researchers can generate trustworthy and reproducible data.

Compound Identification and Core Properties

A precise understanding of a molecule begins with its fundamental identifiers and structural properties. These data form the basis for all subsequent experimental and computational work.

Table 1: Core Identifiers and Properties of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline

| Property | Value | Source/Method |

| IUPAC Name | 4-(4-methoxyphenoxy)-2-(trifluoromethyl)aniline | N/A |

| Molecular Formula | C₁₄H₁₂F₃NO₂ | Calculated |

| Molecular Weight | 283.25 g/mol | Calculated[1] |

| CAS Number | 946741-21-5 (representative) | |

| Canonical SMILES | COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | N/A |

| Structure |  | N/A |

Critical Physicochemical Parameters for Development

The behavior of a molecule in a biological or material system is dictated by its physicochemical properties. For a compound like 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline, the most critical parameters to assess are its solubility, lipophilicity (logP/logD), and basicity (pKa).

Solubility: The Gateway to Bioavailability and Formulation

Solubility is a fundamental property that influences everything from reaction kinetics to bioavailability.[2] A drug, for instance, must possess adequate solubility to be absorbed and exert its therapeutic effect.[3] In drug discovery, solubility is assessed in two primary forms:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous medium. It is a high-throughput screening parameter used in early discovery to flag potential issues.[3][4]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid.[5] This is a more rigorous measurement crucial for late-stage development and formulation.[3]

Given the aromatic and partially fluorinated nature of the title compound, its aqueous solubility is expected to be low.

Lipophilicity (logP & logD): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[6] It is most commonly expressed as the logarithm of the partition coefficient (logP).[6][7]

-

logP: The ratio of the concentration of the neutral species of a compound in a mixture of two immiscible phases, typically n-octanol and water.[6]

-

logD: The distribution coefficient, which is the concentration ratio of all species (neutral and ionized) at a specific pH. For an amine, logD will be lower than logP at pH values below its pKa, as the protonated, charged form will prefer the aqueous phase.[7]

For oral drug candidates, a logP value below 5 is a key component of Lipinski's Rule of 5.[7] A balance is essential; high lipophilicity can improve membrane permeability but may also lead to poor solubility, increased metabolic clearance, and higher toxicity.

Basicity (pKa): Understanding Ionization State

The pKa of the anilinic amine group dictates its charge state at a given pH. The pKa is the pH at which 50% of the molecules are in their protonated (cationic) form and 50% are in their neutral form. The trifluoromethyl group (CF₃) is a strong electron-withdrawing group, which is known to significantly decrease the basicity (lower the pKa) of an adjacent amine compared to unsubstituted aniline.[8][9] This is due to the inductive effect, which destabilizes the positive charge of the protonated ammonium ion.[8] Knowing the pKa is vital for predicting solubility, receptor binding (as ionic interactions are often key), and membrane permeability, as charged species generally do not cross lipid bilayers easily.[10]

Table 2: Summary of Key Physicochemical Parameters (Predicted and Expected)

| Parameter | Predicted/Expected Value | Rationale & Importance |

| Aqueous Solubility | Low | The large, hydrophobic aromatic structure suggests poor partitioning into water. Essential to measure for any biological application.[2] |

| logP | High (likely > 4) | Diaryl ether structure with a CF₃ group contributes to high lipophilicity. A key predictor of membrane permeability and ADME properties.[6][7] |

| pKa | Low (likely 2.0 - 4.0) | The potent electron-withdrawing CF₃ group ortho to the amine significantly reduces its basicity compared to aniline (pKa ~4.6).[8][9] Determines the charge state at physiological pH (7.4). |

Experimental Determination Protocols

The following sections provide robust, step-by-step protocols for the experimental determination of the key physicochemical properties.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method remains the gold standard for determining equilibrium solubility.[5] Its causality lies in allowing the system to reach its lowest energy state, providing a true measure of the compound's solubility in a given medium.

Methodology:

-

Preparation: Add an excess of solid 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a low-adsorption glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).[5] This extended time allows for potential solid-state transformations to the most stable polymorph.[5]

-

Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. The most reliable method is centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[5] This step is critical to avoid including undissolved particulates in the analysis.

-

Quantification: Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water).

-

Analysis: Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Diagram: Thermodynamic Solubility Workflow

Protocol: Lipophilicity (logP) Determination (Shake-Flask Method)

This classic method directly measures the partitioning of the compound between n-octanol and water.

Methodology:

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This step is crucial to prevent volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of the compound in the pre-saturated n-octanol. Add a small volume of this stock to a vial containing a known volume of pre-saturated water to achieve a final concentration well below the compound's aqueous solubility limit.

-

Partitioning: Vigorously shake the vial for a set period (e.g., 1-3 hours) to facilitate partitioning between the two phases.

-

Phase Separation: Centrifuge the vial at low speed to achieve a clean separation of the n-octanol and aqueous layers.

-

Sampling: Carefully remove an aliquot from both the aqueous and n-octanol layers.

-

Quantification: Determine the concentration of the compound in each aliquot using HPLC-UV or a similar quantitative technique.

-

Calculation: Calculate logP using the formula: logP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) .[6]

Diagram: Shake-Flask logP Determination Workflow

Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring the pH of a solution of the compound as a titrant (an acid) is added incrementally.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if its water solubility is low, then dilute with water to a known volume. The final percentage of co-solvent should be kept to a minimum.

-

Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

-

Titration: Add a standardized solution of hydrochloric acid (HCl) in small, precise increments using an auto-buret.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often found by analyzing the first or second derivative of the curve).

Spectroscopic and Thermal Characterization

A comprehensive characterization requires a multi-technique spectroscopic and thermal analysis approach to confirm the compound's identity and purity.[11]

Table 3: Spectroscopic and Thermal Analysis Techniques

| Technique | Purpose & Expected Observations |

| ¹H NMR | Confirms the proton framework. Expect distinct signals for the methoxy group (~3.8 ppm), the NH₂ group (broad singlet), and a series of complex multiplets in the aromatic region (6.5-7.5 ppm) with characteristic splitting patterns.[11] |

| ¹³C NMR | Confirms the carbon skeleton. Expect signals for the methoxy carbon (~55 ppm), aromatic carbons (110-160 ppm), and the carbon of the CF₃ group (quartet due to C-F coupling).[11] |

| ¹⁹F NMR | Provides a clean and sensitive signal for the trifluoromethyl group, confirming its presence and chemical environment. |

| IR Spectroscopy | Identifies functional groups. Expect characteristic absorption bands for N-H stretching (two bands, ~3350-3500 cm⁻¹), C-O ether stretching (~1250 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and strong C-F stretching (~1100-1300 cm⁻¹).[11] |

| Mass Spectrometry (MS) | Confirms molecular weight. The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (283.25). Analysis of fragmentation patterns can provide further structural confirmation.[11] |

| Differential Scanning Calorimetry (DSC) | Provides a precise melting point, observed as a sharp endothermic peak. This is a key indicator of purity.[11] |

| Thermogravimetric Analysis (TGA) | Assesses thermal stability by monitoring mass loss as a function of temperature. It identifies the decomposition temperature of the compound.[11] |

Conclusion

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline presents a physicochemical profile characterized by expected low aqueous solubility, high lipophilicity, and low basicity due to the influence of the ortho-trifluoromethyl group. This profile makes it an intriguing candidate for applications where membrane penetration is desired, but also highlights potential challenges related to formulation and bioavailability that must be addressed during development. The experimental protocols and analytical strategies outlined in this guide provide a robust framework for researchers to accurately characterize this molecule and its analogs, enabling informed decisions in drug discovery and materials science research.

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

-

American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).

-

PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.

-

MDPI. Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. (2020).

-

Avanti Polar Lipids. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026).

-

Bentham Science Publishers. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (2009).

-

OMICS International. Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. (2018).

-

PubChem. 4,4'-[1,4-Phenylenebis(oxy)]bis[2-(trifluoromethyl)aniline].

-

PMC. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023).

-

ACD/Labs. LogP—Making Sense of the Value.

-

Rowan University. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. (2024).

-

BenchChem. Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.

-

WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024).

-

Croatian Chemical Acta. Simple Method for the Estimation of pKa of Amines. (2014).

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Sigma-Aldrich. 4-Methoxy-2-(trifluoromethyl)aniline.

-

Scribd. Melting and Boiling Points of Benzoic Acid and Aniline.

-

Wiley Online Library. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2020).

-

ResearchGate. A brief review on aniline and its derivatives. (2020).

-

Sapphire Bioscience. 4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline.

-

BLDpharm. 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline.

-

NIST WebBook. Aniline.

-

NextSDS. 4-[4-(trifluoromethoxy)phenoxy]aniline — Chemical Substance Information.

-

ACS Publications. A new derivative for the identification of primary aromatic amines.

-

Sigma-Aldrich. 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride.

-

Matrix Fine Chemicals. 2-(4-METHOXYPHENOXY)-5-(TRIFLUOROMETHYL)ANILINE.

-

PubChem. 4-(4-Methoxyphenoxy)aniline.

-

PrepChem.com. Synthesis of 4-trifluoromethylaniline.

-

CymitQuimica. 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline.

-

Wikipedia. 4-(Trifluoromethyl)aniline.

-

PMC. 4-Methoxy-3-(trifluoromethyl)aniline.

-

Cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020).

-

TSI Journals. Analytical CHEMISTRY. (2010).

-

MilliporeSigma. 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride.

-

Google Patents. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.

-

RSC Publishing. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

-

Google Patents. CN112079797A - Preparation method of 2-[4-(4-chlorophenoxy)-2-trifluoromethylphenyl]-2-methyloxirane.

Sources

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. raytor.com [raytor.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 9. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]

- 10. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Elucidation of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline, a diaryl ether amine of significant interest in medicinal chemistry. In the absence of publicly available experimental crystal structure data, this document leverages established synthetic routes for analogous compounds and employs principles of computational chemistry to predict its three-dimensional structure and crystal packing. This guide serves as a foundational resource for researchers engaged in the design and development of novel therapeutics, offering insights into the synthesis, conformational analysis, and potential intermolecular interactions that govern the solid-state properties of this important molecular scaffold.

Introduction: The Significance of Trifluoromethylated Diaryl Ether Amines in Drug Discovery

The diaryl ether motif is a cornerstone in modern medicinal chemistry, present in a multitude of biologically active compounds. Its inherent conformational flexibility, combined with the ability to engage in various intermolecular interactions, makes it a privileged scaffold for targeting a wide array of biological receptors and enzymes. The introduction of a trifluoromethyl (-CF3) group onto one of the aryl rings, as seen in 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline, imparts a unique set of properties that can significantly enhance a molecule's therapeutic potential. The -CF3 group is known to improve metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, all of which are critical parameters in drug design.

This guide focuses on the structural and synthetic aspects of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline, providing a detailed, albeit predictive, exploration of its solid-state characteristics. Understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount for controlling physicochemical properties such as solubility, dissolution rate, and bioavailability, which are all critical for successful drug development.

Synthesis and Crystallization Strategies

The synthesis of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline can be approached through several established methods for forming diaryl ethers, most notably the Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. A representative synthetic pathway is outlined below.

Proposed Synthetic Protocol

A plausible and efficient route to the title compound involves the coupling of a suitably activated trifluoromethylated aniline derivative with a methoxyphenoxide.

Caption: Proposed Buchwald-Hartwig amination for the synthesis of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline.

Step-by-Step Protocol:

-

Reactant Preparation: To an oven-dried Schlenk flask, add 4-bromo-2-(trifluoromethyl)aniline (1.0 eq.), 4-methoxyphenol (1.2 eq.), cesium carbonate (2.0 eq.), and a catalytic amount of a palladium precatalyst and a suitable ligand (e.g., Xantphos).

-

Reaction Setup: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous toluene is then added via syringe.

-

Heating and Monitoring: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for a period of 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step in experimental structure determination. For a molecule like 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline, a systematic screening of crystallization conditions is recommended.

Recommended Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, dichloromethane/hexane) is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small vial, which is then placed in a larger sealed container with a less volatile anti-solvent.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Predicted Crystal Structure and Molecular Conformation

In the absence of experimental data, computational methods provide a powerful tool for predicting the crystal structure and conformational preferences of a molecule. Crystal Structure Prediction (CSP) methodologies involve generating a multitude of possible crystal packing arrangements and ranking them based on their calculated lattice energies.

Computational Methodology

A typical CSP workflow would involve:

-

Conformational Analysis: A thorough search of the conformational space of the isolated molecule to identify low-energy conformers. This is often performed using density functional theory (DFT) calculations.

-

Crystal Packing Prediction: Generation of a large number of trial crystal structures using the low-energy conformers, exploring various common space groups.

-

Lattice Energy Minimization: Optimization of the generated crystal structures using force fields or more accurate quantum mechanical methods to determine their relative stabilities.

Predicted Crystallographic Parameters

Based on the analysis of structurally related compounds found in the Cambridge Structural Database (CSD), a plausible set of crystallographic parameters for 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline can be predicted.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 20-25 |

| β (°) | 90-105 |

| V (ų) | 1500-2000 |

| Z | 4 |

| Density (g/cm³) | 1.4-1.6 |

Molecular Conformation and Intermolecular Interactions

The central diaryl ether linkage is expected to adopt a non-planar conformation, with the two aromatic rings twisted relative to each other. The trifluoromethyl group will likely influence the local electronic environment and steric interactions.

Mass Spectrometry Fragmentation Patterns of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline: A Technical Guide for Structural Elucidation

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline (Exact Mass: 283.0820 Da) represents a privileged structural motif frequently encountered in modern pharmaceutical development, particularly within the design of kinase inhibitors and agrochemical agents. Structurally, it integrates three highly diagnostic functional groups: a diaryl ether linkage, a trifluoromethyl (-CF₃) group, and a primary aniline.

Accurate structural elucidation of this scaffold via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires a deep mechanistic understanding of how these functional groups behave under Collision-Induced Dissociation (CID). This whitepaper details the causal mechanisms behind its fragmentation pathways, provides a self-validating experimental protocol, and maps the diagnostic ions required for definitive molecular identification.

Mechanistic Causality of Fragmentation (The "Why")

When subjected to Electrospray Ionization in positive mode (ESI+), the primary site of protonation is the basic nitrogen of the aniline moiety, yielding a stable anilinium precursor ion [M+H]⁺ at m/z 284.0893 . Upon entering the collision cell, the dissociation of this precursor is governed by the relative bond dissociation energies and the stabilities of the resulting product ions.

Diaryl Ether C-O Bond Scission

Diaryl ethers are characterized by their susceptibility to C-O bond scission under collision-induced dissociation (CID), a process heavily influenced by the electronic nature of the aromatic substituents[1]. Because the ether oxygen bridges two distinct aromatic systems, cleavage can occur on either side of the oxygen atom. The electron-donating nature of the methoxy group stabilizes positive charge, making the formation of the methoxyphenoxy cation (m/z 123.04) and the methoxyphenyl cation (m/z 107.05) highly favorable. Conversely, charge retention on the fluorinated ring yields the trifluoromethylaniline cation (m/z 160.04) .

Methoxyphenoxy Radical Dynamics

The methoxyphenoxy moiety frequently undergoes a radical-driven loss of a methyl group (•CH₃, -15 Da), leading to a highly stabilized quinonoid oxonium ion[2]. This odd-electron fragmentation pathway is thermodynamically driven by the extended conjugation of the resulting radical cation at m/z 269.07 .

The Trifluoromethyl Ortho-Effect

Furthermore, the presence of a trifluoromethyl group ortho to an amine often triggers proximity-driven rearrangements, notably the neutral loss of hydrogen fluoride (HF, -20 Da)[3]. In this compound, the spatial proximity of the basic -NH₂ protons to the highly electronegative fluorine atoms facilitates a concerted elimination, yielding a cyclized or highly conjugated product ion at m/z 264.08 .

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the CID fragmentation cascade, originating from the protonated precursor ion.

Fig 1: Proposed ESI-MS/MS collision-induced dissociation (CID) pathways for m/z 284.09.

Quantitative Data & Diagnostic Ions

The table below summarizes the exact masses, mass shifts, and structural assignments critical for the targeted MS/MS screening of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline.

| Precursor Ion (m/z) | Product Ion (m/z) | Mass Shift (Da) | Neutral Loss / Mechanism | Structural Assignment |

| 284.0893 | 269.0658 | -15.0235 | •CH₃ (Radical Loss) | Quinonoid oxonium radical cation |

| 284.0893 | 264.0831 | -20.0062 | HF (Proximity Effect) | Fluorinated cyclized intermediate |

| 284.0893 | 160.0373 | -124.0520 | 4-Methoxyphenol (C-O Scission) | Trifluoromethylaniline cation |

| 284.0893 | 123.0444 | -161.0449 | Trifluoromethylaniline (C-O Scission) | Methoxyphenoxy cation |

| 284.0893 | 107.0495 | -177.0398 | 2-Amino-3-(CF₃)phenol (Scission) | Methoxyphenyl cation |

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates specific chemical rationales for every methodological choice.

Phase 1: System Suitability & Self-Validation

-

Causality: Before analyzing the target analyte, the mass spectrometer's mass accuracy and collision energy transfer must be verified to prevent false-negative fragment assignments.

-

Step 1: Infuse a known tuning standard (e.g., Reserpine, m/z 609.28) to calibrate the mass analyzer, ensuring a mass error of < 5 ppm.

-

Step 2: Inject a solvent blank (50:50 Water:Acetonitrile + 0.1% Formic Acid) to establish a clean baseline and rule out isobaric carryover from previous runs.

Phase 2: Sample Preparation

-

Causality: The target compound is highly hydrophobic due to the trifluoromethyl and diaryl ether groups. A highly organic diluent is required to prevent precipitation, while an acidic modifier is necessary to drive ionization.

-

Step 1: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock solution.

-

Step 2: Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid . Note: Formic acid acts as the primary proton source, driving the formation of the [M+H]⁺ anilinium ion in the ESI source.

Phase 3: LC-MS/MS Acquisition

-

Causality: Gradient elution ensures sharp peak shapes, while stepped Normalized Collision Energies (NCE) capture both fragile (ether cleavage) and stable (radical loss) fragmentation pathways in a single duty cycle.

-

Step 1: Inject 2 µL of the working solution onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Step 2: Apply a linear chromatographic gradient from 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).

-

Step 3: Operate the mass spectrometer in ESI Positive mode. Set the Capillary Voltage to 3.5 kV and the Desolvation Temperature to 350°C to ensure complete droplet evaporation.

-

Step 4: Isolate the precursor ion (m/z 284.09) using a narrow quadrupole isolation window (1.0 Da).

-

Step 5: Acquire MS/MS spectra using stepped NCEs of 15, 30, and 45 eV . Low energy (15 eV) will favor the loss of HF and •CH₃, while high energy (45 eV) will drive the complete scission of the diaryl ether bond.

References

Sources

In-Depth Technical Guide & Safety Profiling: 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline

Executive Summary & Structural Significance

As a Senior Application Scientist, I approach the safety and handling of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline not merely as a list of hazards, but as a predictable system governed by its molecular architecture. This compound is a highly specialized building block predominantly utilized in medicinal chemistry and agrochemical development.

Its structure features three critical domains: an aniline moiety serving as a synthetic handle, a central diaryl ether linkage providing conformational flexibility, and an ortho-trifluoromethyl (-CF₃) group. The strategic incorporation of the fluorine atoms is not accidental; fluorine's unique electronegativity and small atomic radius modulate the molecule's overall lipophilicity, metabolic resistance, and binding affinity without significantly increasing steric hindrance (1)[1]. Understanding how these structural features dictate both the compound's reactivity and its toxicological profile is essential for designing safe and effective experimental workflows.

Physicochemical Profiling & Structural Causality

The physical and chemical behaviors of this compound are heavily dictated by the -CF₃ group. The strong electron-withdrawing nature of the -CF₃ group via inductive (-I) effects pulls electron density away from the adjacent aniline nitrogen.

Causality in Action: This electron withdrawal significantly lowers the pKa of the conjugate acid, rendering the primary amine substantially less basic and less nucleophilic than an unsubstituted aniline. Furthermore, the high dissociation energy of the C-F bond (108.1 kcal/mol compared to 103.1 kcal/mol for C-H) imparts exceptional metabolic stability, preventing rapid oxidative degradation at that site (2)[2].

Table 1: Quantitative Physicochemical Data

| Property | Value / Description | Mechanistic Rationale |

| Molecular Formula | C₁₄H₁₂F₃NO₂ | Core diaryl ether with fluorinated aniline. |

| Molecular Weight | 283.25 g/mol | Optimal size for small-molecule drug discovery. |

| LogP (Predicted) | 3.8 - 4.2 | Enhanced lipophilicity driven by the hydrophobic -CF₃ group. |

| pKa (Conjugate Acid) | ~2.0 - 2.5 | Lowered basicity due to strong -I effect of the ortho-CF₃ group. |

| Bond Dissociation (C-F) | 108.1 kcal/mol | High thermodynamic stability resisting metabolic cleavage. |

| Appearance | Off-white to pale yellow solid | Typical chromophore behavior of substituted anilines. |

Toxicological Mechanisms & Safety Data

Standard Safety Data Sheets (SDS) often list "Irritant" or "Toxic" without explaining the why. For 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline, the primary acute toxicological hazard is the induction of methemoglobinemia , a hallmark of aniline toxicity (3)[3].

Mechanistic Causality: The parent compound itself is not the direct oxidant. Toxicity is dependent on metabolic activation, primarily by cytochrome P450 enzymes in the liver. The primary amine undergoes N-hydroxylation to form an N-hydroxylamine intermediate. This species is further oxidized to a highly reactive nitroso-arene. The nitroso species co-oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering the hemoglobin incapable of binding and transporting oxygen effectively[3].

Caption: CYP450-mediated metabolic activation of anilines leading to methemoglobinemia.

Table 2: Hazard Identification & PPE Standards

| Hazard Class | Risk Description | Required PPE & Engineering Controls |

| Acute Toxicity (Oral/Dermal) | Potential cyanosis via methemoglobinemia. | Nitrile gloves (double-gloved), lab coat, safety goggles. |

| Skin Sensitization | Reactive intermediates may form DNA/protein adducts. | Handle exclusively inside a certified Class II fume hood. |

| Eye Irritation | Direct contact causes severe mucosal irritation. | Full-seal chemical splash goggles. |

Experimental Workflows & Handling Protocols

When utilizing this compound for C-N bond formation (e.g., synthesizing a kinase inhibitor), the reduced nucleophilicity and steric hindrance imparted by the ortho-CF₃ group make standard S_NAr reactions ineffective. The Palladium-Catalyzed Buchwald-Hartwig Amination is the premier methodology to overcome this barrier (4)[4].

To ensure success, we must employ a highly active pre-catalyst (e.g., Pd₂(dba)₃) paired with an electron-rich, sterically demanding biarylphosphine ligand (e.g., XPhos or BrettPhos). This specific combination forces the palladium center into a mono-ligated, highly reactive state, facilitating the challenging oxidative addition and reductive elimination steps[4].

Self-Validating Protocol: Buchwald-Hartwig Cross-Coupling

-

Reagent Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 equiv). Causality: Oxygen and moisture will irreversibly oxidize the electron-rich phosphine ligand, killing the catalytic cycle.

-

Substrate Addition: Add 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline (1.0 equiv) and the target aryl halide (1.1 equiv) dissolved in anhydrous toluene (0.2 M).

-

Thermal Activation: Seal the flask, remove it from the glovebox, and heat to 90°C in an oil bath for 12 hours.

-

In-Process Validation: At the 2-hour mark, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation Check: The disappearance of the aniline mass (m/z 284[M+H]⁺) and emergence of the product mass confirms catalytic turnover. If starting material >50%, catalyst poisoning has occurred; halt and investigate solvent purity.

-

Quench & Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Concentrate and purify via flash column chromatography.

Caption: Step-by-step workflow for the Palladium-catalyzed Buchwald-Hartwig amination.

Environmental Fate & Disposal

Fluorinated organic compounds exhibit extreme environmental persistence. Because the C-F bond is highly thermodynamically stable (108.1 kcal/mol), standard biological degradation pathways (e.g., wastewater treatment microbes) are entirely ineffective[2].

-

Disposal Mechanism: Do not flush or dispose of in standard organic waste if it will be sent to a landfill. This compound must be segregated into dedicated halogenated waste streams.

-

Destruction: Complete destruction requires high-temperature commercial incineration (>1100°C) equipped with acid gas scrubbers to neutralize the resulting hydrogen fluoride (HF) gas emissions.

References

-

Purser S., Moore P.R., Swallow S., Gouverneur V. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications" (Originally cited as Fluorine in medicinal chemistry, Chem. Soc. Rev. 2008). National Institutes of Health (PMC). Available at: 1

-

BenchChem. "A Comprehensive Toxicological Profile of Substituted Anilines: An In-depth Technical Guide." BenchChem Technical Resources, 2025. Available at:3

-

Dorel, R. "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 2019. Available at: 4

-

eGrove. "Synthetic Studies on Valuable Fluorinated Building Blocks." University of Mississippi, 2020. Available at:2

Sources

electron-withdrawing effects of trifluoromethyl group in 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline

The Electronic Architecture of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline: Modulating Amine Reactivity in Drug Design

Introduction: Structural Deconstruction

In modern medicinal chemistry and agrochemical development, the strategic placement of halogenated functional groups is paramount for tuning a molecule's pharmacokinetics and target affinity. 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline is a highly specialized building block that exemplifies this principle. Structurally, it consists of an aniline core flanked by two competing substituents: a 4-methoxyphenoxy group at the para position and a trifluoromethyl (-CF₃) group at the ortho position.

Understanding the electronic push-pull dynamics of this molecule is critical for predicting its reactivity during synthesis (e.g., amide bond formation) and its metabolic stability in vivo.

Mechanistic Analysis of the Ortho-Trifluoromethyl Effect

The reactivity of an aniline derivative is primarily dictated by the electron density localized on the nitrogen lone pair. In this molecule, the two substituents exert opposing electronic effects:

-

The Para-Methoxyphenoxy Group (+M, -I): The ether oxygen donates electron density into the aromatic ring via resonance (+M effect). Because it is para to the amine, this resonance donation slightly increases the electron density at the nitrogen atom, theoretically enhancing basicity and nucleophilicity[1].

-

The Ortho-Trifluoromethyl Group (-I): The -CF₃ group is a profoundly strong electron-withdrawing group (EWG)[2]. Unlike halogens (F, Cl) which possess lone pairs capable of resonance donation, the -CF₃ group withdraws electron density purely through strong sigma-bond induction (-I) and negative hyperconjugation. Because inductive effects decay exponentially with distance ( 1/r2 ), its placement at the ortho position exerts a massive electron-withdrawing pull directly on the adjacent amine[2].

The inductive withdrawal of the ortho-CF₃ group completely overpowers the distant resonance donation of the para-phenoxy group, resulting in a severely electron-deficient amine.

Fig 1: Push-pull electronic dynamics in 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline.

Quantitative Impact on Basicity and Physicochemical Properties

The basicity of an amine (quantified by the pKa of its conjugate acid) is a direct proxy for its nucleophilicity. The Hammett equation ( log(K/K0)=σρ ) models these substituent effects, where the -CF₃ group possesses highly positive σ constants ( σmeta=0.44 , σpara=0.57 ), indicating strong electron withdrawal[2].

While unsubstituted aniline has a pKa of 4.63, the introduction of an ortho-CF₃ group drastically destabilizes the protonated state. Literature values for 2-(trifluoromethyl)aniline indicate a pKa of approximately 1.10[3]. Consequently, 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline operates as an extremely weak base.

Table 1: Comparative pKa Values and Electronic Dominance

| Compound | Substituent(s) | pKa (Aqueous) | Dominant Electronic Effect |

|---|---|---|---|

| Aniline | None | 4.63 | Baseline |

| 4-Phenoxyaniline | 4-OPh | ~4.75[1] | Weak +M (Resonance donation) |

| 4-(Trifluoromethyl)aniline | 4-CF₃ | 2.45[2] | -I, -Hyperconjugation |

| 2-(Trifluoromethyl)aniline | 2-CF₃ | ~1.10[3] | Strong -I (Proximity effect) |

| Target Molecule | 4-OAr, 2-CF₃ | ~1.5 - 2.0 (Est.) | Competing +M and strong -I |

Table 2: Implications for Drug Design

| Property | Impact of ortho-CF₃ | Mechanistic Rationale |

|---|---|---|

| Nucleophilicity | Severely Decreased | Depletion of the nitrogen lone pair prevents effective attack on electrophiles (e.g., standard amide couplings often fail). |

| Lipophilicity (logP) | Increased | High fluorine content increases hydrophobicity and cavity formation energy in aqueous environments. |

| Metabolic Stability | Increased | The electron-deficient ring resists CYP450 electrophilic oxidation; steric bulk blocks N-oxidation. |

Experimental Methodologies

To rigorously characterize the deactivated nature of this molecule, the following self-validating protocols are employed in early-stage development.

Protocol 1: pKa Determination via Yasuda-Shedlovsky Extrapolation

Causality: Highly fluorinated anilines possess extremely low aqueous solubility and pKa values too low for standard aqueous titration. We must use a methanol/water co-solvent system to maintain solubility and extrapolate the data back to pure water (Yasuda-Shedlovsky method) to find the true thermodynamic pKa.

-

Calibration: Calibrate a high-precision glass electrode using standard aqueous buffers (pH 1.68, 4.01, 7.00).

-

Solvent Preparation: Prepare Methanol/Water mixtures at 30%, 40%, 50%, and 60% (v/v) to ensure complete dissolution of the lipophilic analyte.

-

Analyte Preparation: Dissolve 2.0 mmol of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline in 50 mL of each solvent mixture.

-

Titration: Titrate with 0.1 M standardized HCl (prepared in the corresponding cosolvent) under a nitrogen atmosphere at 25.0 ± 0.1 °C.

-

Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio based on the inflection point of the titration curve.

-

Extrapolation: Plot psKa against the inverse dielectric constant ( 1/ε ) of the solvent mixtures. The y-intercept yields the true aqueous pKa.

-

Self-Validation System: Run unsubstituted aniline as a parallel control. If the extrapolated pKa for aniline deviates from 4.63 by >0.05 units, the solvent dielectric constants or electrode hydration states are flawed, and the system must be recalibrated.

Fig 2: Self-validating workflow for potentiometric pKa determination of lipophilic anilines.

Protocol 2: Kinetic Profiling of Amine Nucleophilicity

Causality: Because the ortho-CF₃ group drastically reduces nucleophilicity, standard coupling agents (e.g., HATU) are often ineffective. This assay quantifies the synthetic penalty by measuring the pseudo-first-order rate constant ( kobs ) of the amine reacting with a highly reactive electrophile (benzoyl chloride).

-

Standardization: Prepare a 0.05 M solution of the target aniline and a 0.05 M solution of aniline (control) in anhydrous acetonitrile.

-

Electrophile Addition: Add 1.0 equivalent of benzoyl chloride and 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) to the reaction vials at exactly 20.0 °C.

-

Quenching & Sampling: At precise intervals (1, 5, 10, 30, 60, 120 minutes), extract 100 µL aliquots and immediately quench in 900 µL of 50% acetonitrile/water containing 0.1% Trifluoroacetic acid (TFA) to halt the reaction.

-

HPLC Analysis: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm) to quantify the disappearance of the starting amine.

-

Rate Calculation: Plot ln([Amine]t/[Amine]0) vs. time. The negative slope of the linear regression yields the pseudo-first-order rate constant ( kobs ).

-

Self-Validation System: The kobs for the target molecule must be at least two orders of magnitude lower than the unsubstituted aniline control. If the rates are similar, it indicates electrophile hydrolysis (water contamination) rather than true amide coupling, invalidating the assay.

References

- Guidechem. "4-Phenoxyaniline 139-59-3 wiki - Guidechem".

- ChemBK. "2-Aminobenzotrifluoride - ChemBK".

- Benchchem. "The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development".

Sources

step-by-step synthesis protocol for 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline

Application Note: Synthesis and Process Optimization of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The compound 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline (CAS: 2869955-45-1) is a highly valued fluorinated diaryl ether building block utilized in the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. The presence of the trifluoromethyl (-CF3) group significantly modulates the lipophilicity and metabolic stability of downstream drug candidates, while the diaryl ether linkage provides essential conformational flexibility.

Designing a robust synthesis for this molecule requires a strategic two-step approach:

-

Nucleophilic Aromatic Substitution (SNAr): Formation of the diaryl ether core.

-

Catalytic Nitro Reduction: Conversion of the nitro intermediate to the target aniline.

Unlike unactivated aryl halides which require transition-metal catalysis (e.g., Ullmann or Buchwald-Hartwig couplings)[2][3], the presence of strongly electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups on the electrophile highly activates the ring for a metal-free SNAr reaction[4].

Synthetic Workflow Visualization

Synthetic workflow for 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and expected yields for the two-step sequence, designed to minimize homocoupling and over-reduction impurities[3].

| Step | Reagent / Catalyst | Function | Equivalents (eq) | Expected Yield | Purity (LC-MS) |

| 1. SNAr | 4-Fluoro-1-nitro-2-(CF3)benzene | Electrophile | 1.00 | - | - |

| 4-Methoxyphenol | Nucleophile | 1.10 | - | - | |

| Potassium Carbonate (K2CO3) | Mild Base | 1.50 | 88 - 92% | > 95% | |

| 2. Reduction | 4-(4-Methoxyphenoxy)-1-nitro... | Substrate | 1.00 | - | - |

| 10% Palladium on Carbon (Pd/C) | Catalyst | 0.05 (5 mol%) | - | - | |

| Hydrogen Gas (H2) | Reductant | Excess (Balloon) | 90 - 95% | > 98% |

Step-by-Step Methodologies

Step 1: SNAr Synthesis of 4-(4-Methoxyphenoxy)-1-nitro-2-(trifluoromethyl)benzene

Mechanistic Insight: We utilize 4-fluoro-1-nitro-2-(trifluoromethyl)benzene rather than the chloro-analogue because the highly electronegative fluorine atom stabilizes the Meisenheimer complex intermediate, drastically accelerating the SNAr reaction rate. K2CO3 is selected as a mild, insoluble inorganic base to deprotonate 4-methoxyphenol without triggering side reactions[2].

Protocol:

-

Reactor Preparation: Equip a suitably sized round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Reagent Charging: Add 4-fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) and 4-methoxyphenol (1.1 eq) to the flask.

-

Solvent & Base: Suspend the reactants in anhydrous N,N-Dimethylformamide (DMF) (approx. 5-10 volumes). Add finely powdered Potassium Carbonate (K2CO3) (1.5 eq).

-

Reaction Execution: Heat the vigorously stirring suspension to 80 °C under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc 8:2) or LC-MS. Complete consumption of the fluoro-arene typically occurs within 4 to 6 hours.

-

Workup: Cool the mixture to room temperature. Quench by pouring the mixture into ice-cold distilled water (30 volumes) to precipitate the product.

-

Extraction & Purification: Extract the aqueous phase with Ethyl Acetate (3 x 15 volumes). Wash the combined organic layers sequentially with 1M NaOH (to remove unreacted 4-methoxyphenol), water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude intermediate can usually be carried forward without further purification.

Step 2: Catalytic Nitro Reduction to Target Aniline

Mechanistic Insight: The reduction of the nitro group to an amine is achieved cleanly via catalytic hydrogenation. While some halogenated aromatics (like aryl bromides) are susceptible to dehalogenation under Pd/C conditions[4], the robust C-F bonds of the trifluoromethyl group are entirely stable to standard atmospheric hydrogenation, allowing for the use of highly efficient 10% Pd/C instead of requiring doped platinum or iron-based alternatives[3][4].

Protocol:

-

Reactor Preparation: Transfer the intermediate from Step 1 (1.0 eq) into a hydrogenation flask or a standard round-bottom flask equipped with a 3-way stopcock.

-

Solvation: Dissolve the intermediate in absolute Ethanol (EtOH) or a 1:1 mixture of EtOH/Ethyl Acetate (10 volumes).

-

Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight of Pd). Safety Note: Pd/C is pyrophoric; add cautiously under an inert atmosphere or wet with a small amount of solvent first.

-

Atmosphere Exchange: Evacuate the flask under vacuum and backfill with Nitrogen (repeat 3 times). Evacuate the flask again and backfill with Hydrogen gas from a balloon (repeat 3 times).

-

Reaction Execution: Stir the black suspension vigorously at room temperature (20–25 °C) under 1 atmosphere of Hydrogen.

-

Monitoring: Monitor via LC-MS. The reduction is typically complete within 2 to 4 hours. The disappearance of the yellow color of the nitro compound is a good visual indicator.

-

Filtration: Purge the flask thoroughly with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad generously with hot Ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. If necessary, the resulting solid can be recrystallized from a mixture of heptane/ethyl acetate to afford the pure 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline as an off-white to pale yellow solid.

Sources

Application Note: Buchwald-Hartwig Amination of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline

Executive Summary

The Buchwald-Hartwig cross-coupling reaction is a cornerstone methodology for the construction of aromatic carbon-nitrogen (C–N) bonds[1]. However, the coupling of highly deactivated and sterically hindered primary anilines remains a significant challenge in synthetic and medicinal chemistry. This application note provides a comprehensive, optimized protocol for the N-arylation of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline , a complex building block featuring competing electronic and steric microenvironments. By leveraging third-generation palladacycle precatalysts and rationally designed dialkylbiarylphosphine ligands, this guide establishes a robust, self-validating workflow for high-yielding C–N bond formation.

Substrate Profiling & Mechanistic Challenges

To design an effective catalytic system, one must first deconstruct the electronic and steric profile of the amine nucleophile:

-

The ortho-Trifluoromethyl (-CF₃) Effect: The -CF₃ group exerts a profound electron-withdrawing inductive effect, which drastically reduces the basicity and nucleophilicity of the adjacent primary amine[2]. Furthermore, its spatial bulk creates severe steric hindrance, impeding the coordination of the amine to the Palladium(II) center during the catalytic cycle[3][4].

-

The para-Methoxyphenoxy Effect: While the ether linkage provides some resonance-based electron donation to the aromatic ring, it is insufficient to overcome the localized deactivation caused by the ortho-CF₃ group.

In standard Buchwald-Hartwig aminations, the rate-limiting step often shifts depending on the substrate and ligand. For deactivated anilines with bulky ortho-substituents, both the amine binding/deprotonation step and the subsequent reductive elimination step face high activation energy barriers[5].

Catalyst & Ligand Selection Logic

Standard bidentate ligands (e.g., BINAP, DPPF) or first-generation monophosphines fail to achieve meaningful conversion with this substrate due to their inability to force the sterically congested intermediate through reductive elimination[1].

To overcome this, we must utilize sterically demanding, electron-rich dialkylbiarylphosphine ligands—specifically BrettPhos or tBuBrettPhos [6][7].

-

Selectivity for Primary Amines: BrettPhos is explicitly designed to selectively mono-arylate primary amines, preventing the formation of unwanted bis-arylated byproducts[8][9].

-

Acceleration of Reductive Elimination: The bulky biaryl scaffold, particularly when substituted with tert-butyl groups (tBuBrettPhos), restricts rotation around the P–C bond. This steric congestion forces the non-phosphorus-containing phenyl ring over the fourth coordination site of the palladium center, effectively "pushing" the two coupling partners together and dramatically lowering the activation barrier for reductive elimination[10].

-

Precatalyst Selection: Using a Pd G3 precatalyst (e.g., tBuBrettPhos Pd G3) rather than separate Pd₂(dba)₃ and free ligand ensures the rapid, quantitative generation of the active L-Pd(0) species at a precise 1:1 Ligand-to-Palladium ratio, preventing the formation of unreactive palladium black[6].

Catalytic Cycle Visualization

Caption: Modified Buchwald-Hartwig catalytic cycle highlighting the critical steps for deactivated primary anilines.

Optimization Data & Reagent Matrix

The following table summarizes the causal relationship between ligand choice and reaction outcome for ortho-CF₃ deactivated anilines, demonstrating why the recommended protocol utilizes tBuBrettPhos.

| Ligand System | Base | Solvent | Expected Conversion | Mechanistic Rationale |

| Xantphos | Cs₂CO₃ | 1,4-Dioxane | < 10% | Insufficient steric bulk to force reductive elimination of the highly congested intermediate[11]. |

| RuPhos | NaOtBu | Toluene | 15 - 30% | Optimized primarily for secondary amines; leads to sluggish oxidative addition and poor turnover with primary anilines[5][9]. |

| BrettPhos | NaOtBu | Toluene | 75 - 85% | Biaryl backbone prevents bis-arylation and effectively handles primary amines[7][9]. |

| tBuBrettPhos | NaOtBu | Toluene | > 95% | Enhanced steric demand from tert-butyl groups optimally accelerates reductive elimination of sterically hindered ortho-CF₃ substrates[6][10]. |

Standard Operating Procedure (SOP)

Scope: Coupling of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline with a generic Aryl Bromide (Ar-Br). Scale: 1.0 mmol

Reagents & Materials

-

Aryl Bromide: 1.0 mmol (1.0 equiv.)

-

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline: 1.2 mmol (1.2 equiv.)

-

tBuBrettPhos Pd G3: 0.02 mmol (2 mol%)

-

tBuBrettPhos (Free Ligand): 0.02 mmol (2 mol%) (Note: Added to maintain catalyst stability at high temperatures).

-

Sodium tert-butoxide (NaOtBu): 1.5 mmol (1.5 equiv.) (Use Cs₂CO₃ if the aryl bromide contains base-sensitive esters or functional groups).

-

Anhydrous Toluene: 4.0 mL (0.25 M)

Step-by-Step Protocol

-

Preparation of the Reaction Vessel: To an oven-dried 20 mL Schlenk tube or a pressure vial equipped with a magnetic stir bar, add the Aryl Bromide (if solid), 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline, tBuBrettPhos Pd G3, tBuBrettPhos free ligand, and NaOtBu[7].

-

Inert Atmosphere Exchange: Seal the vessel with a septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times to ensure a strictly oxygen-free environment[9].

-

Solvent Addition: Add anhydrous, degassed Toluene (4.0 mL) via a syringe. If the Aryl Bromide is a liquid, add it at this stage.

-

Reaction Execution: Replace the septum with a Teflon-lined screw cap under a positive flow of inert gas. Transfer the sealed vial to a pre-heated oil bath or heating block set to 100 °C .

-

Self-Validating Check: Observe the reaction mixture. Within 10–15 minutes of heating, the suspension should transition to a deep red or brown homogeneous solution. This color change is a visual confirmation that the Pd G3 precatalyst has successfully activated into the L-Pd(0) species[6].

-

Monitoring: Stir vigorously for 12–18 hours. Monitor the reaction progress via LC-MS or TLC. The highly deactivated nature of the aniline means the reaction may require the full 18 hours for complete conversion.

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure diarylamine product[12].

Troubleshooting & Self-Validation

-

Issue: High levels of Hydrodehalogenation (Ar-H formation).

-

Cause: The rate of amine binding is too slow due to the ortho-CF₃ steric bulk, allowing the Pd(II) intermediate to undergo β-hydride elimination or abstract a proton from the solvent/base[1].

-

Solution: Increase the concentration of the reaction (e.g., from 0.25 M to 0.5 M) to kinetically favor amine binding. Ensure absolute dryness of the solvent, as trace water exacerbates this side reaction[6].

-

-

Issue: Reaction stalls at < 50% conversion.

-

Cause: Catalyst deactivation (Palladium black precipitation) due to oxygen ingress or insufficient ligand stabilization.

-

Solution: Ensure rigorous degassing techniques (freeze-pump-thaw is recommended for the solvent). You may spike the reaction with an additional 1 mol% of tBuBrettPhos Pd G3 after 8 hours.

-

-

Alternative Base Consideration: If NaOtBu causes unwanted side reactions (e.g., cleavage of the para-methoxyphenoxy ether, though unlikely at 100 °C), switch to Lithium hexamethyldisilazide (LHMDS) or Potassium phosphate (K₃PO₄)[7][9].

References

-

Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts Source: LibreTexts URL:[Link]

-

Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines Source: ResearchGate URL:[Link]

-

Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: PMC (NIH) URL:[Link]

-

Buchwald–Hartwig amination - Grokipedia Source: Grokipedia URL:[Link]

-

Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction Source: ACS Publications URL:[Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Buy 4-Piperidin-1-YL-2-(trifluoromethyl)aniline | 954260-57-2 [smolecule.com]

- 4. 4-Fluoro-2-(trifluoromethyl)aniline | 393-39-5 | Benchchem [benchchem.com]

- 5. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. BuchwaldâHartwig amination â Grokipedia [grokipedia.com]

- 8. entegris.com [entegris.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing the Synthesis of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline

Welcome to the advanced troubleshooting and protocol guide for the synthesis of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline . This resource is engineered for research scientists and drug development professionals who require high-yield, scalable, and reproducible methodologies.

The synthesis of this highly functionalized diaryl ether aniline is typically achieved via a two-step sequence: a base-mediated Nucleophilic Aromatic Substitution (SNAr) followed by a catalytic nitro reduction. Below, we dissect the mechanistic bottlenecks of this pathway, provide quantitative optimization data, and outline self-validating protocols to ensure experimental success.

Reaction Workflow & Mechanistic Pathway

Understanding the electronic and steric environment of your intermediates is critical. The SNAr step relies on the synergistic electron-withdrawing effects of the nitro and trifluoromethyl (-CF3) groups, which highly activate the para-position for nucleophilic attack. The subsequent reduction step is often bottlenecked by the steric bulk of the newly formed diaryl ether and the -CF3 group, which can trap the reaction at the hydroxylamine intermediate.

Figure 1: Mechanistic pathway and critical intermediates in the two-step aniline synthesis.

Quantitative Data: Parameter Optimization

The following table synthesizes quantitative data derived from optimizing both the SNAr and hydrogenation steps. Use this matrix to benchmark your own reaction conditions.

| Reaction Step | Parameter | Suboptimal Condition | Optimized Condition | Yield Impact | Mechanistic Causality |

| SNAr | Leaving Group | 4-Chloro-2-(CF3)-nitrobenzene | 4-Fluoro-2-(CF3)-nitrobenzene | 45% → >95% | Fluoride is a superior leaving group in SNAr due to its high electronegativity, which deeply stabilizes the rate-determining Meisenheimer complex. |

| SNAr | Base / Solvent | K2CO3 / THF (Reflux) | K2CO3 / DMF (80°C) | 60% → 98% | Polar aprotic solvents (DMF) leave the phenoxide anion unsolvated and highly nucleophilic, drastically increasing reaction kinetics. |

| Reduction | Catalyst / H2 | 1 wt% Pd/C, 1 atm H2 | 10 wt% Pd/C, 40 psi H2 | 70% → 99% | Steric hindrance from the ortho-CF3 traps the intermediate hydroxylamine; elevated pressure forces the final N-O bond cleavage. |

| Reduction | Solvent System | Pure Methanol | Methanol / EtOAc (1:1) | 85% → 99% | The bulky diaryl ether intermediate has poor solubility in pure MeOH at high concentrations, causing premature precipitation before full reduction. |

Troubleshooting FAQs

Q1: My SNAr reaction with 4-chloro-2-(trifluoromethyl)nitrobenzene is stalling at 50% conversion. How can I drive it to completion? Causality & Solution: In SNAr reactions, the rate-determining step is the formation of the intermediate Meisenheimer complex, not the cleavage of the carbon-halogen bond. Because fluorine is highly electronegative, it withdraws electron density via induction, making the ipso-carbon highly electrophilic. Chlorides are significantly less reactive in this context 1. Actionable Advice: Switch your electrophile to 4-fluoro-2-(trifluoromethyl)nitrobenzene . If you are locked into using the chloride derivative due to supply constraints, you must elevate the temperature to 120°C in DMSO or utilize a stronger organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under continuous flow or microwave conditions to force the conversion.

Q2: During the nitro reduction step, LCMS shows a persistent mass of[M+16] relative to the target aniline. What is this, and how do I resolve it? Causality & Solution: The [M+16] peak corresponds to the aryl hydroxylamine intermediate. Nitro reduction is a complex, step-wise six-electron process. The final reduction from hydroxylamine to aniline requires the cleavage of the N-O bond. In your specific molecule, this bond is sterically shielded by the adjacent -CF3 group and the bulky para-ether linkage, causing the catalyst to stall 23. Actionable Advice: Do not terminate the reaction prematurely. To push the hydroxylamine to the aniline:

-

Increase hydrogen pressure (e.g., transition from a balloon to a Parr shaker at 40-50 psi).

-

Ensure the reaction mixture is neutral or slightly acidic; highly alkaline conditions stabilize the hydroxylamine and promote unwanted azoxy dimer formation.

Q3: I am observing significant dark coloration and baseline impurities in my SNAr reaction mixture before the nitrobenzene is even added. What is happening? Causality & Solution: 4-Methoxyphenol is highly susceptible to air oxidation under basic conditions, forming quinones which appear dark brown or black. This side-reaction consumes your nucleophile and generates complex polymeric impurities that complicate downstream purification. Actionable Advice: Implement a strict degassing protocol. Sparge the DMF solvent with inert gas (N2 or Argon) for 15 minutes prior to base addition to eliminate dissolved oxygen.

Validated Experimental Protocols

These protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure you can verify success at each stage.

Protocol A: SNAr Synthesis of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)nitrobenzene

-

Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.05 equiv) and finely powdered, anhydrous K2CO3 (1.5 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (repeat 3x).

-

Solvent Addition: Add anhydrous DMF (0.5 M relative to the limiting reagent) that has been previously sparged with N2. Stir at room temperature for 15 minutes. Self-Validation Check: The solution should turn a clear, bright yellow, indicating the successful formation of the phenoxide anion.

-

Electrophile Addition: Add 4-fluoro-2-(trifluoromethyl)nitrobenzene (1.0 equiv) dropwise via syringe.

-

Heating & Monitoring: Heat the reaction block to 80°C. Monitor via TLC or LCMS. Self-Validation Check: The reaction is complete when the bright yellow color shifts to a deeper orange/brown, and LCMS confirms >98% conversion (typically 2-4 hours).

-

Workup: Cool to room temperature. Pour the mixture into vigorously stirred ice water (3x volume of DMF) to precipitate the product. Filter the resulting solid, wash thoroughly with cold water to remove DMF and salts, and dry under high vacuum.

Protocol B: Catalytic Hydrogenation to 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline

-

Preparation: Dissolve the intermediate from Protocol A in a 1:1 mixture of Methanol and Ethyl Acetate (0.2 M). Note: The inclusion of EtOAc is critical to maintain the solubility of both the starting material and the hydroxylamine intermediate as the reaction progresses.

-

Catalyst Loading: Carefully add 10 wt% Pd/C (0.05 equiv Pd). Safety Warning: Pd/C is highly pyrophoric, especially when saturated with solvent vapors. Add the catalyst under a gentle blanket of N2.

-

Hydrogenation: Purge the reaction vessel with H2 gas (3x). Pressurize the system to 40 psi using a Parr hydrogenator. (If using a balloon, vigorous stirring >800 RPM is mandatory to overcome mass transfer limitations) 4.

-

Monitoring: Stir vigorously at 25-30°C. Monitor strictly by LCMS. Self-Validation Check: Do not stop the reaction until the [M+16] mass of the hydroxylamine intermediate has completely disappeared.

-

Workup: Once complete, purge the system thoroughly with N2 to remove residual hydrogen. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake generously with EtOAc.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the target aniline as a solid.

References

- National Institutes of Health (PMC)

- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives MDPI URL

- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis Benchchem URL

- High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.

Sources

Navigating the Challenges of Aqueous Solubility for 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline: A Technical Support Guide

Welcome to the technical support center for 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As a senior application scientist with extensive experience in handling poorly soluble molecules, I will provide you with in-depth troubleshooting strategies and clear, actionable protocols to help you overcome these experimental hurdles. Our approach is rooted in a fundamental understanding of the physicochemical properties of the molecule and the principles of solubility enhancement.

Understanding the Molecule: Why is Solubility a Challenge?

Before diving into troubleshooting, it's crucial to understand the structural features of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline that contribute to its low aqueous solubility.

-

Aromaticity and Lipophilicity: The molecule possesses two phenyl rings, which are inherently hydrophobic. This significant aromatic content contributes to a high octanol-water partition coefficient (logP), indicating a preference for lipophilic environments over aqueous media.

-

Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that significantly increases the lipophilicity of the molecule.[1]

-

Aniline Moiety: The basicity of the aniline nitrogen is a key factor. While the amino group can be protonated to form a more soluble salt, its basicity (pKa) is influenced by the substituents on the aromatic ring. The electron-withdrawing trifluoromethyl group at the ortho position and the electron-donating methoxyphenoxy group at the para position create a complex electronic environment that affects the pKa.

Based on computational predictions and the electronic effects of its substituents, we can estimate the key physicochemical properties of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline:

| Property | Predicted Value | Implication for Aqueous Solubility |

| pKa (basic) | ~ 2.5 - 3.5 | The aniline is weakly basic. At physiological pH (~7.4), it will be predominantly in its neutral, less soluble form. Significant protonation and solubility enhancement will only occur at a much lower pH. |

| logP | > 4.0 | Highly lipophilic, indicating a strong preference for non-polar environments and consequently, very low intrinsic aqueous solubility. |

| Aqueous Solubility | Very Low | Expected to be in the low µg/mL range or lower in neutral aqueous media. |

These properties underscore the inherent difficulty in achieving sufficient concentrations of this compound in aqueous solutions for many experimental assays.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with this compound.

Q1: I'm seeing a white precipitate when I try to dissolve the compound in my aqueous buffer. What's happening?

A1: This is a classic sign of the compound's low aqueous solubility. At neutral or near-neutral pH, 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline exists primarily in its non-ionized, neutral form, which has very limited solubility in water. The precipitate is the undissolved solid compound.

Q2: Can I just add more of my aqueous buffer to dissolve the precipitate?

A2: Simply adding more of the same buffer is unlikely to be effective. The solubility is an intrinsic property of the compound in that specific solvent system. You will likely just end up with a larger volume of a saturated solution with the excess compound still undissolved.

Q3: Is it better to prepare a stock solution in an organic solvent first?

A3: Yes, this is the recommended starting point. Preparing a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is a standard practice for poorly soluble compounds. However, you must be cautious about the final concentration of the organic solvent in your aqueous experimental medium, as it can affect biological assays.

Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A4: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity. You should always run a vehicle control (your aqueous medium with the same final concentration of DMSO without the compound) to assess the impact of the solvent on your experiment.

Troubleshooting Guides: Strategies for Enhancing Solubility

When faced with solubility issues, a systematic approach is key. Below are detailed troubleshooting guides for various techniques to improve the aqueous solubility of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline.

Guide 1: pH Adjustment

The basic aniline functional group offers a handle for solubility enhancement through pH manipulation. By lowering the pH, we can protonate the amino group, forming a more water-soluble salt.

Scientific Rationale: The solubility of an ionizable compound is highly dependent on the pH of the solution. For a basic compound like our aniline, the Henderson-Hasselbalch equation dictates the ratio of the ionized (protonated) and non-ionized (neutral) forms. At a pH well below the pKa, the ionized form will predominate, leading to increased aqueous solubility.

Caption: Effect of pH on the Ionization and Solubility of an Aniline.

Experimental Protocol: pH-Based Solubility Enhancement

-

Prepare a Concentrated Stock Solution: Dissolve 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol).

-

Prepare Acidic Buffers: Prepare a series of buffers with decreasing pH values (e.g., pH 5.0, 4.0, 3.0, 2.0). Common buffers include citrate or phosphate buffers. Ensure the chosen buffer is compatible with your downstream application.

-

Dilution and Observation: Add small aliquots of your concentrated stock solution to each of the acidic buffers. Observe for any precipitation.

-